METHYL 7-(3,4-DIHYDROXYPHENYL)-5-METHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE
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Overview
Description
METHYL 7-(3,4-DIHYDROXYPHENYL)-5-METHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound belonging to the class of triazolo-pyrimidine derivatives. These compounds are known for their diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer properties .
Preparation Methods
The synthesis of METHYL 7-(3,4-DIHYDROXYPHENYL)-5-METHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves multiple steps. One common synthetic route includes the refluxing of intermediate compounds in phosphorus oxychloride at elevated temperatures (around 105°C) for several hours . The reaction mixture is then cooled, and excess reagents are removed under reduced pressure . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride, resulting in the formation of dihydro derivatives.
Common reagents used in these reactions include phosphorus oxychloride, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
METHYL 7-(3,4-DIHYDROXYPHENYL)-5-METHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a reactant in the synthesis of other complex organic molecules.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects through multiple mechanisms. It has been shown to inhibit endoplasmic reticulum stress and apoptosis pathways, as well as the NF-kB inflammatory pathway . Molecular docking studies have revealed favorable interactions with active residues of proteins like ATF4 and NF-kB, suggesting these as potential molecular targets .
Comparison with Similar Compounds
Similar compounds include other triazolo-pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant cytotoxic activities against various cancer cell lines.
METHYL 7-(3,4-DIHYDROXYPHENYL)-5-METHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE stands out due to its dual neuroprotective and anti-inflammatory properties, making it a unique candidate for further research in both neurodegenerative diseases and cancer .
Properties
IUPAC Name |
methyl 7-(3,4-dihydroxyphenyl)-5-methyl-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4S/c1-7-11(13(22)23-2)12(8-4-5-9(20)10(21)6-8)19-14(16-7)17-15(18-19)24-3/h4-6,12,20-21H,1-3H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDKEJZOVUZUPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)SC)N1)C3=CC(=C(C=C3)O)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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